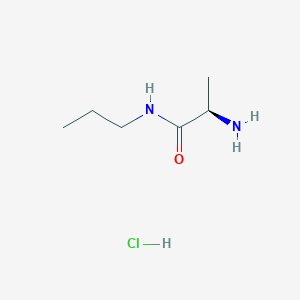
(2R)-2-amino-N-propylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-N-propylpropanamide hydrochloride is a chiral amide compound with potential applications in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties.
Applications De Recherche Scientifique
(2R)-2-amino-N-propylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It’s worth noting that its metabolite, (2r,6r)-hydroxynorketamine, has been found to interact with the n-methyl-d-aspartate receptor (nmdar) and ampa receptor . The NMDAR and AMPA receptor are critical for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a key factor in learning and memory.
Mode of Action
Its metabolite, (2r,6r)-hydroxynorketamine, enhances ampa receptor-mediated excitatory post-synaptic potentials and decreases intracellular d-serine (a nmda co-agonist) . This suggests that the compound may modulate synaptic transmission, potentially influencing neuronal communication.
Biochemical Pathways
The modulation of nmdar and ampa receptor activity by its metabolite suggests that it may influence glutamatergic signaling, a critical pathway in the central nervous system involved in cognition, memory, and learning .
Pharmacokinetics
Studies on its metabolite, (2r,6r)-hydroxynorketamine, indicate that it has a longer terminal half-life than the s-stereoisomer . This suggests that the compound may have a prolonged presence in the body, potentially leading to sustained effects.
Result of Action
Its metabolite, (2r,6r)-hydroxynorketamine, has been associated with rapid antidepressant activity without ketamine-related side effects . This suggests that the compound may have potential therapeutic effects in the treatment of depression.
Action Environment
It’s important to note that various factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-propylpropanamide hydrochloride typically involves the reaction of (2R)-2-amino-N-propylpropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process may involve the use of protecting groups to prevent unwanted side reactions and to facilitate the purification of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-N-propylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-amino-N-methylpropanamide hydrochloride
- (2R)-2-amino-N-ethylpropanamide hydrochloride
- (2R)-2-amino-N-isopropylpropanamide hydrochloride
Uniqueness
(2R)-2-amino-N-propylpropanamide hydrochloride is unique due to its specific stereochemistry and the presence of a propyl group on the amide nitrogen. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2R)-2-amino-N-propylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQJSWPTIQSBD-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H](C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133010-66-9 |
Source


|
| Record name | (2R)-2-amino-N-propylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
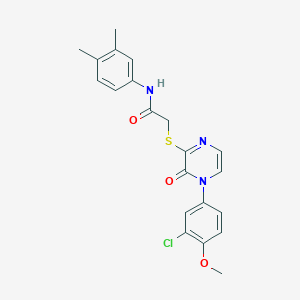
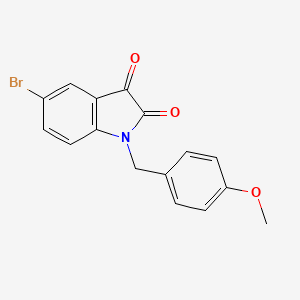
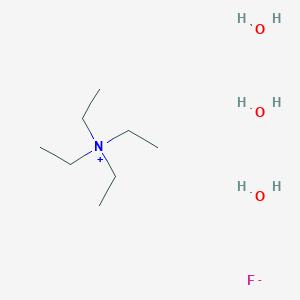


![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)
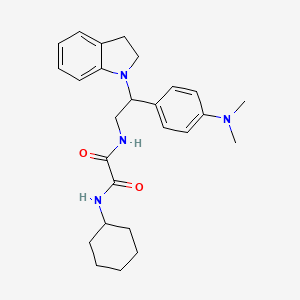
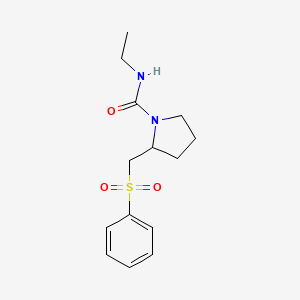
![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)


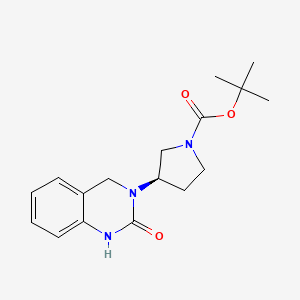

![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)
